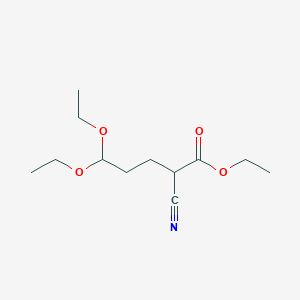

Ethyl 2-cyano-5,5-diethoxypentanoate

Description

Structure

3D Structure

Properties

CAS No. |

118252-48-5 |

|---|---|

Molecular Formula |

C12H21NO4 |

Molecular Weight |

243.30 g/mol |

IUPAC Name |

ethyl 2-cyano-5,5-diethoxypentanoate |

InChI |

InChI=1S/C12H21NO4/c1-4-15-11(16-5-2)8-7-10(9-13)12(14)17-6-3/h10-11H,4-8H2,1-3H3 |

InChI Key |

GSQNIBMCDHNVDX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(CCC(C#N)C(=O)OCC)OCC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Ethyl 2 Cyano 5,5 Diethoxypentanoate

Multi-Step Synthetic Sequences from Readily Available Precursors

The construction of ethyl 2-cyano-5,5-diethoxypentanoate typically begins with simple, commercially available starting materials. The core of these synthetic strategies lies in the sequential addition of carbon fragments to a central scaffold, often involving classical organic reactions that have been refined for this specific target.

Strategies Involving Alkylation of Cyanoacetates

A foundational approach to the synthesis of this compound involves the alkylation of ethyl cyanoacetate (B8463686). This method takes advantage of the acidic nature of the α-carbon of the cyanoacetate, which can be readily deprotonated by a suitable base to form a nucleophilic enolate. This enolate can then react with an appropriate electrophile to form a new carbon-carbon bond.

In a typical procedure, ethyl cyanoacetate is treated with a base such as sodium ethoxide or potassium carbonate to generate the corresponding carbanion. This is followed by the addition of a three-carbon electrophile that already contains the diethyl acetal (B89532) functionality. A key precursor for this step is 1-bromo-3,3-diethoxypropane. The reaction proceeds via an SN2 mechanism, where the cyanoacetate enolate displaces the bromide ion, yielding the target molecule.

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| Ethyl cyanoacetate | 1-bromo-3,3-diethoxypropane | Sodium Ethoxide | Ethanol (B145695) | This compound |

| Ethyl cyanoacetate | 1-iodo-3,3-diethoxypropane | Potassium Carbonate | Dimethylformamide | This compound |

Detailed research has focused on optimizing reaction conditions to maximize the yield and purity of the final product. Factors such as the choice of base, solvent, and reaction temperature can significantly influence the efficiency of the alkylation. For instance, the use of a non-nucleophilic base can minimize side reactions, while the selection of an appropriate solvent can enhance the solubility of the reactants and facilitate the reaction.

Approaches Utilizing Michael Addition Followed by Derivatization

An alternative multi-step synthesis involves a Michael addition as the key carbon-carbon bond-forming step. This strategy typically starts with the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. While less direct for the synthesis of this compound, this approach offers a versatile platform for creating a variety of substituted pentanoate derivatives.

A plausible, though less commonly cited, route could involve the Michael addition of a cyanide source to an ethyl 5,5-diethoxypent-2-enoate precursor. However, a more strategic approach would be to first construct the carbon backbone and then introduce the cyano group. For example, the Michael addition of diethyl malonate to acrolein diethyl acetal, followed by subsequent chemical transformations, could theoretically lead to the target compound, though this would involve a more convoluted synthetic pathway.

Chemo- and Regioselective Synthesis Protocols

In the synthesis of a molecule with multiple functional groups like this compound, achieving high chemo- and regioselectivity is paramount. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity is the preference for bond formation at one position over another.

In the context of the alkylation of ethyl cyanoacetate, the primary challenge is to ensure that the reaction occurs exclusively at the α-carbon. The presence of both a nitrile and an ester group offers multiple potential sites for nucleophilic attack under certain conditions. However, the pronounced acidity of the α-carbon protons directs the reaction to this site with high regioselectivity when a suitable base is employed.

Furthermore, the choice of the alkylating agent, such as 1-bromo-3,3-diethoxypropane, is crucial for chemoselectivity. This reagent is specifically designed to introduce the desired three-carbon chain with the protected aldehyde functionality (as a diethyl acetal), which is stable under the basic conditions of the alkylation reaction. This acetal protecting group can be removed in a later step under acidic conditions if the free aldehyde is required for subsequent transformations.

Catalytic Approaches in Compound Formation

The use of catalysts in the synthesis of this compound can offer significant advantages, including increased reaction rates, milder reaction conditions, and improved yields. Both homogeneous and heterogeneous catalysts can be employed for specific transformations within the synthetic sequence.

Homogeneous Catalysis for Specific Transformations

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, can be particularly effective for achieving high selectivity. In the synthesis of related cyanoesters, transition metal complexes have been used to catalyze alkylation reactions. For instance, palladium or nickel catalysts can be employed in cross-coupling reactions to form the crucial C-C bond.

While not extensively documented for this specific molecule, a hypothetical homogeneous catalytic approach could involve a palladium-catalyzed cross-coupling of a zinc enolate of ethyl cyanoacetate with 1-bromo-3,3-diethoxypropane. Such a method could potentially proceed under milder conditions than traditional base-mediated alkylations.

Heterogeneous Catalysis for Reaction Efficiency

Heterogeneous catalysts, which exist in a different phase from the reactants, offer the significant advantage of easy separation from the reaction mixture, leading to simplified workup procedures and the potential for catalyst recycling. In the context of cyanoacetate alkylation, solid-supported bases or phase-transfer catalysts can be utilized.

For example, an ion-exchange resin with basic functionalities could serve as a heterogeneous catalyst to deprotonate the ethyl cyanoacetate, facilitating its reaction with the alkyl halide. This approach avoids the need for a soluble base, which would otherwise require aqueous workup for removal.

Recent research in the broader field of organic synthesis has also explored the use of magnetic nanoparticles as catalyst supports. nih.gov While not yet specifically applied to the synthesis of this compound, these technologies offer promising avenues for developing more sustainable and efficient synthetic protocols. nih.gov

| Catalyst Type | Example | Potential Application | Advantages |

| Homogeneous | Palladium(0) complexes | Cross-coupling of cyanoacetate enolate | High selectivity, mild conditions |

| Heterogeneous | Basic ion-exchange resin | Alkylation of ethyl cyanoacetate | Easy separation, reusability |

| Heterogeneous | Phase-transfer catalyst (e.g., quaternary ammonium (B1175870) salt) | Alkylation in a two-phase system | Enhanced reaction rates, milder conditions |

Enzymatic Synthesis Considerations (e.g., Nitrilase if applicable to similar compounds)

The application of enzymatic processes in chemical synthesis is a cornerstone of green chemistry, offering high selectivity and mild reaction conditions. For compounds containing a nitrile (cyano) group, enzymes from the nitrilase superfamily are of particular interest. Nitrilases (EC 3.5.5.1) typically catalyze the hydrolysis of nitrile compounds directly to the corresponding carboxylic acids and ammonia (B1221849), often without the formation of an amide intermediate.

While the direct enzymatic synthesis of this compound using a nitrilase to form the C-CN bond is not a conventional application, these enzymes are highly relevant in the synthesis and modification of structurally similar chiral molecules. For instance, nitrilases have been successfully employed for the enantioselective hydrolysis of dinitriles to produce valuable chiral cyano-carboxylic acids. This approach is particularly useful for kinetic resolution, where one enantiomer of a racemic nitrile is selectively hydrolyzed, leaving the other enantiomer unreacted and in high enantiomeric excess. A notable example is the use of a nitrilase from Rhodococcus rhodochrous to produce (S)-2-cyano-2-methylpentanoic acid with high yield and enantiomeric excess.

Therefore, in the context of this compound, nitrilase-mediated synthesis would be considered for:

Asymmetric Synthesis of Precursors: If a chiral center were desired at the second carbon (the α-carbon), a nitrilase could be used in a resolution strategy on a related dinitrile precursor.

Selective Hydrolysis: A nitrilase could potentially be used for the selective hydrolysis of the nitrile group to a carboxylic acid, transforming this compound into a related cyanodicarboxylic acid derivative, should that be a desired synthetic target.

The primary limitation is that nitrilases catalyze hydrolysis, which is the reverse of nitrile formation. Their utility lies in the strategic modification of existing nitrile-containing substrates rather than the primary synthesis of the cyano-ester itself.

Optimization of Reaction Parameters and Yield Enhancement

The synthesis of this compound is typically achieved via the alkylation of an active methylene (B1212753) compound, specifically ethyl cyanoacetate, with a suitable alkylating agent like 3-bromo-1,1-diethoxypropane. The reaction involves the deprotonation of ethyl cyanoacetate by a base to form a nucleophilic enolate, which then attacks the electrophilic carbon of the alkyl halide in an SN2 reaction. Optimizing the parameters of this reaction is crucial for maximizing yield and minimizing byproducts, such as dialkylated products. mdpi.com

Solvent Effects and Reaction Medium Influence

The choice of solvent is critical as it influences the solubility of reactants and the reactivity of the nucleophile. The rate of alkylation of enolates is significantly affected by the solvent's ability to solvate the counter-ion of the base. bipublication.com

| Solvent Type | Examples | Influence on Reaction | Typical Outcome |

| Polar Aprotic | DMF, DMSO, HMPA | Solvates the cation (e.g., Na⁺, K⁺) effectively, leaving the enolate anion "naked" and highly reactive. bipublication.com | High reaction rates, but may increase the formation of dialkylated byproducts if not controlled. oup.com |

| Polar Protic | Ethanol, Methanol (B129727) | Can form hydrogen bonds with the enolate, stabilizing it and reducing its nucleophilicity. Often used when the base is an alkoxide (e.g., sodium ethoxide). | Slower reaction rates compared to aprotic solvents, but can offer good control and is often practical and cost-effective. |

| Non-polar | Benzene, Toluene | Poor solubility for the ionic enolate salt. Reaction is often slow or requires phase-transfer catalysts to proceed efficiently. | Can favor selective monoalkylation by reducing the concentration of the reactive enolate in solution. oup.com |

This table is generated based on established principles of organic chemistry.

Temperature and Pressure Control Strategies

Temperature control is essential for managing the reaction rate and selectivity.

| Parameter | Control Strategy | Rationale and Impact |

| Temperature | Reactions are often initiated at room temperature or below (0 °C) during base addition and then gently heated (e.g., 50-80 °C) to drive the reaction to completion. researchgate.net | Lower initial temperatures help manage the exothermicity of the deprotonation step. Subsequent heating provides the necessary activation energy for the SN2 reaction. Excessively high temperatures can promote side reactions like elimination of the alkyl halide or decomposition. |

| Pressure | The reaction is typically conducted at atmospheric pressure. | As the reaction does not involve gaseous reactants or products in a way that would significantly affect equilibrium or rate based on Le Chatelier's principle, pressure control is not a critical parameter for optimization. |

This table is generated based on established principles of organic chemistry.

Reagent Stoichiometry and Addition Protocols

The molar ratio of reactants and the order of their addition are fundamental to maximizing the yield of the desired monoalkylated product.

| Parameter | Protocol | Rationale |

| Base Stoichiometry | A slight excess of the base (e.g., 1.05-1.1 equivalents) relative to ethyl cyanoacetate is commonly used. | Ensures complete deprotonation of the active methylene compound, maximizing the concentration of the nucleophile available for alkylation. |

| Alkylating Agent | Typically used in a 1:1 or slight excess ratio relative to the ethyl cyanoacetate. | Using a large excess can significantly increase the rate of undesired dialkylation, where the monoalkylated product is itself deprotonated and reacts again. |

| Addition Protocol | The alkylating agent (e.g., 3-bromo-1,1-diethoxypropane) is usually added slowly to the solution of the pre-formed enolate of ethyl cyanoacetate. | This protocol maintains a low instantaneous concentration of the alkylating agent, which helps to control the reaction exotherm and minimizes the chance of dialkylation. |

This table is generated based on established principles of organic chemistry.

Green Chemistry Principles in Synthetic Route Design

Applying green chemistry principles to the synthesis of this compound focuses on improving efficiency and reducing environmental impact. Key metrics for this evaluation are atom economy and the E-factor.

Atom Economy and E-Factor Analysis

Atom Economy is a theoretical measure of the efficiency of a reaction, calculating the proportion of reactant atoms that are incorporated into the desired product.

The synthesis via alkylation can be represented as: C₅H₇NO₂ (Ethyl cyanoacetate) + C₇H₁₅BrO₂ (3-bromo-1,1-diethoxypropane) + C₂H₅ONa (Sodium ethoxide) → C₁₂H₂₁NO₄ (Product) + NaBr + C₂H₅OH (Ethanol)

| Compound | Formula | Molar Mass ( g/mol ) |

| This compound | C₁₂H₂₁NO₄ | 243.30 |

| Ethyl cyanoacetate | C₅H₇NO₂ | 113.12 |

| 3-bromo-1,1-diethoxypropane | C₇H₁₅BrO₂ | 211.10 |

| Sodium ethoxide | C₂H₅ONa | 68.05 |

Calculation:

Molecular Weight of Desired Product: 243.30 g/mol

Sum of Molecular Weights of All Reactants: 113.12 + 211.10 + 68.05 = 392.27 g/mol

Atom Economy = (MW of Product / Σ MW of Reactants) * 100

Atom Economy = (243.30 / 392.27) * 100 = 62.02%

E-Factor (Environmental Factor) measures the actual amount of waste produced relative to the amount of desired product. It is calculated as: E-Factor = Total Mass of Waste (kg) / Mass of Product (kg).

Assuming a reaction yield of 85%, we can perform a sample calculation for a 1-mole scale reaction:

| Component | Mass (g) | Category |

| This compound | 243.30 * 0.85 = 206.81 | Product |

| Sodium Bromide (NaBr) | 102.89 | Byproduct |

| Ethanol (C₂H₅OH) | 46.07 | Byproduct |

| Unreacted Starting Materials (15%) | (113.12 + 211.10 + 68.05) * 0.15 = 58.84 | Waste |

| Total Waste | 102.89 + 46.07 + 58.84 = 207.80 |

E-Factor Calculation:

E-Factor = 207.80 g / 206.81 g ≈ 1.00

This E-factor does not include solvent waste, which would significantly increase the value in a practical industrial setting.

Application of Sustainable Solvents and Reagents

In recent years, the principles of green chemistry have been increasingly applied to organic synthesis to minimize environmental impact and enhance safety. This involves the careful selection of solvents and reagents that are less toxic, renewable, and lead to less waste.

Sustainable Solvents: Traditionally, the alkylation of active methylene compounds is performed in polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). isca.megoogle.com While effective at solvating the reactants and promoting the reaction, these solvents are associated with toxicity and are difficult to remove and recycle. isca.me Modern approaches explore several greener alternatives:

Ionic Liquids (ILs): These are salts with low melting points that can act as both solvent and catalyst. For alkylation of active methylene compounds, ionic liquids like 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([bmim][PF6]) have been shown to be highly effective. isca.me They offer the advantages of being non-volatile, thermally stable, and recyclable. Furthermore, their use can eliminate the need for a separate phase-transfer catalyst, simplifying the reaction setup and work-up. isca.meresearchgate.net The product can often be easily separated by vacuum distillation, allowing the ionic liquid to be reused. isca.me

Solvent-Free Conditions: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for green chemistry. For the alkylation of ethyl cyanoacetate, reactions can be carried out under solvent-free conditions, often using a solid support like potassium carbonate. mdpi.com This approach dramatically reduces reaction times from hours to minutes and eliminates solvent waste entirely. mdpi.com

Greener Conventional Solvents: When a solvent is necessary, replacing DMF or DMSO with more benign alternatives like polar ethers (e.g., tetrahydrofuran, THF) or bio-based solvents (e.g., Cyrene) is a viable strategy. google.com Alcoholic solvents such as ethanol can also be used, especially when employing bases like sodium ethoxide. nih.gov

Interactive Data Table: Comparison of Solvent Systems for Alkylation

| Solvent System | Typical Conditions | Advantages | Disadvantages |

| DMF | K₂CO₃, 80-140 °C | High yield, good solubility | Toxic, high boiling point, difficult to remove |

| Ionic Liquid ([bmim][PF6]) | K₂CO₃, 80-100 °C | Recyclable, acts as catalyst, low volatility | High cost, potential viscosity issues |

| Microwave (Solvent-Free) | K₂CO₃, 100-120 °C | Very fast, no solvent waste, high yield | Scalability can be challenging |

| Ethanol | NaOEt, Reflux | Inexpensive, renewable | Requires strong base, potential side reactions |

Sustainable Reagents: The choice of base and other reagents is critical for the sustainability of the synthesis.

Bases: Classic methods often employ hazardous and moisture-sensitive bases like sodium hydride (NaH) or sodium ethoxide (NaOEt). isca.meresearchgate.net A significant improvement is the use of milder, solid inorganic bases. Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are highly effective, safer to handle, and easily removed by filtration after the reaction. drugfuture.commdpi.comresearchgate.net These bases are particularly well-suited for both conventional heating and microwave-assisted methods.

Catalysts: While some systems use phase-transfer catalysts (PTCs) to facilitate the reaction in biphasic systems, greener methods aim to eliminate them. The use of ionic liquids or solvent-free microwave conditions can render PTCs unnecessary, reducing chemical waste and simplifying purification. isca.memdpi.com

Atom Economy: Green reagents are designed to maximize the incorporation of all materials used in the process into the final product. alfa-chemistry.com The alkylation reaction itself has good atom economy, with the main byproduct being a simple salt (e.g., potassium bromide), which is easily managed.

Interactive Data Table: Comparison of Basic Reagents

| Base | Typical Form | Key Features | Safety & Handling |

| Sodium Hydride (NaH) | Solid (dispersion in oil) | Very strong base, drives reaction to completion | Highly flammable, reacts violently with water |

| Sodium Ethoxide (NaOEt) | Solid or solution in EtOH | Strong base, commonly used | Moisture-sensitive, corrosive |

| Potassium Carbonate (K₂CO₃) | Solid (powder) | Mild, inexpensive, easy to handle | Low hygroscopicity, safer alternative |

| Cesium Carbonate (Cs₂CO₃) | Solid (powder) | Highly effective, often allows for lower temperatures | More expensive than K₂CO₃ |

Scale-Up Considerations for Preparative and Industrial Synthesis

Transitioning the synthesis of this compound from a laboratory setting to preparative and industrial scales introduces a new set of challenges related to safety, cost, efficiency, and equipment.

Reagent and Solvent Selection: On an industrial scale, the use of highly flammable or toxic reagents like sodium hydride and solvents like DMF is heavily discouraged due to safety regulations and handling complexities. google.com The preferred choice would be a solid, non-pyrophoric base like potassium carbonate. For solvents, while ionic liquids are green, their high cost can be prohibitive for large-scale production. A more practical approach might involve using a recyclable, less toxic conventional solvent or exploring solvent-free systems if the engineering challenges of large-scale microwave reactors can be overcome.

Process Parameters and Control: Alkylation reactions can be exothermic. On a large scale, efficient heat management is crucial to prevent thermal runaways. This requires jacketed reactors with precise temperature control and may involve the slow, controlled addition of one of the reactants. Continuous flow reactors are also an attractive option for improving heat transfer and safety compared to large batch reactors.

Downstream Processing and Purification: The work-up procedure must be simple and efficient. The use of a solid base like K₂CO₃ is advantageous as it can be removed by filtration. After the solvent is removed (typically via distillation), the crude product, this compound, will likely require purification. As a high-boiling point ester, high-vacuum distillation is the most probable method for achieving high purity on an industrial scale.

Elucidating the Reactivity and Chemical Transformations of Ethyl 2 Cyano 5,5 Diethoxypentanoate

Reactions Involving the α-Cyano Ester Moiety

The α-cyano ester portion of Ethyl 2-cyano-5,5-diethoxypentanoate is characterized by an acidic α-hydrogen, a nucleophilic nitrogen atom in the cyano group, and an electrophilic carbonyl carbon in the ester group. These features dictate its reactivity in a variety of chemical reactions.

Nucleophilic Additions and Condensation Reactions

The cyano and ester groups in this compound render the α-carbon acidic, facilitating the formation of a stabilized carbanion. This carbanion can then participate in various nucleophilic addition and condensation reactions. While specific examples involving this compound are not extensively documented in readily available literature, the reactivity of the closely related ethyl cyanoacetate (B8463686) serves as a good model. For instance, the Thorpe-Ziegler reaction, an intramolecular condensation of dinitriles, highlights the ability of the cyano group to participate in cyclization reactions upon formation of an α-anion.

Enolate Chemistry and Alkylation Reactions

The presence of both the cyano and the ester groups significantly increases the acidity of the proton at the C-2 position, making it readily removable by a suitable base to form a resonance-stabilized enolate. This enolate is a potent nucleophile and can undergo alkylation reactions with various electrophiles, such as alkyl halides. This allows for the introduction of diverse substituents at the α-position, further expanding the synthetic utility of the molecule.

The general scheme for the alkylation of an α-cyano ester is depicted below:

Reaction Scheme for Alkylation of α-Cyano Esters

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

|---|

This reactivity is fundamental in the synthesis of more complex molecules where a new carbon-carbon bond is formed at the α-position to the cyano and ester groups.

Knoevenagel Type Condensations with Carbonyl Compounds

The active methylene (B1212753) group in this compound can participate in Knoevenagel-type condensation reactions with aldehydes and ketones. In this reaction, a basic catalyst, such as piperidine (B6355638) or an amine salt, facilitates the deprotonation of the α-carbon, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. Subsequent dehydration leads to the formation of a new carbon-carbon double bond.

A variety of catalysts can be employed for this transformation, with the choice often influencing the reaction rate and yield. The reaction is broadly applicable to a range of aromatic and aliphatic aldehydes.

Table of Catalysts and Conditions for Knoevenagel Condensation of Ethyl Cyanoacetate with Aldehydes

| Aldehyde | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzaldehyde | Piperidine | Ethanol (B145695) | 2 h | 85 | libretexts.org |

| 4-Chlorobenzaldehyde | DABCO | Water | 10 min | 95 | rsc.orgresearchgate.net |

This table represents typical conditions for the Knoevenagel condensation of ethyl cyanoacetate, a close analog of the title compound.

Michael Addition Reactions as a Carbon Nucleophile

The enolate generated from this compound can also act as a Michael donor, participating in conjugate addition reactions with α,β-unsaturated carbonyl compounds. In this reaction, the nucleophilic α-carbon attacks the β-carbon of the Michael acceptor, leading to the formation of a 1,5-dicarbonyl compound or a related structure. This reaction is a powerful tool for the formation of new carbon-carbon bonds and the construction of complex molecular frameworks.

The general mechanism involves the base-catalyzed formation of the enolate, followed by the nucleophilic attack on the α,β-unsaturated system, and subsequent protonation.

Transformations of the Diethoxy Acetal (B89532) Group

The diethoxy acetal group at the C-5 position serves as a protecting group for an aldehyde functionality. This protecting group is stable under basic and neutral conditions, allowing for selective reactions to be carried out on the α-cyano ester moiety.

Acid-Catalyzed Hydrolysis to Aldehyde Derivatives

The diethoxy acetal can be readily deprotected under acidic conditions to reveal the aldehyde functionality. This acid-catalyzed hydrolysis involves the protonation of one of the ethoxy groups, followed by the elimination of ethanol to form an oxonium ion. Subsequent attack by water and loss of a second molecule of ethanol regenerates the aldehyde.

This transformation is crucial for synthesizing derivatives where a terminal aldehyde is required for subsequent reactions, such as reductive amination, Wittig reactions, or further condensations. The hydrolysis effectively converts this compound into Ethyl 2-cyano-5-oxopentanoate.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Ethyl cyanoacetate |

| Ethyl 2-cyano-5-oxopentanoate |

| Benzaldehyde |

| 4-Chlorobenzaldehyde |

| 4-Nitrobenzaldehyde |

| Piperidine |

| 1,4-Diazabicyclo[2.2.2]octane (DABCO) |

| N-(2-Hydroxy-ethyl)-pyridinium chloride ([HyEtPy]Cl) |

| Sodium Ethoxide |

| Ethanol |

Transacetalization Reactions

The diethyl acetal group in this compound is susceptible to transacetalization. This reaction involves the acid-catalyzed exchange of the ethoxy groups with another alcohol, often a diol, to form a different acetal. organic-chemistry.org The formation of cyclic acetals, such as 1,3-dioxolanes or 1,3-dioxanes, is particularly common as it is often thermodynamically favored over the corresponding acyclic diethyl acetal. organic-chemistry.orgssrn.com

This transformation is typically achieved by reacting the substrate with a diol, such as 1,2-ethanediol (B42446) or 1,3-propanediol, in the presence of a Brønsted or Lewis acid catalyst like p-toluenesulfonic acid (TsOH) or zirconium tetrachloride (ZrCl₄). organic-chemistry.orgorganic-chemistry.org The reaction equilibrium is driven towards the product by removing water, often with a Dean-Stark apparatus. organic-chemistry.orgssrn.com This process can be used to switch to a more robust protecting group or to introduce specific stereochemical features.

| Reactant | Reagents | Catalyst | Expected Product |

|---|---|---|---|

| This compound | 1,2-Ethanediol (Ethylene glycol) | p-Toluenesulfonic acid (catalytic) | Ethyl 2-cyano-3-(1,3-dioxolan-2-yl)propanoate |

Cyclization Pathways Initiated by Acetal Deprotection

A key reaction of this compound is the hydrolysis of the acetal group under aqueous acidic conditions. organic-chemistry.org This deprotection step unmasks the aldehyde functionality, generating a reactive intermediate, ethyl 2-cyano-5-oxopentanoate. This δ-aldehydo-nitrile is a valuable precursor for various intramolecular cyclization reactions and is typically used in situ.

The subsequent cyclization pathway depends on the reaction conditions. The presence of an aldehyde, a nitrile, and an ester group within the same molecule allows for the formation of diverse ring structures. Under acidic or basic catalysis, the activated methylene group alpha to the nitrile and ester can react with the newly formed aldehyde, initiating ring closure. mdpi.com

Intermolecular and Intramolecular Cyclization Reactions

Formation of Heterocyclic Compounds

The in situ generation of ethyl 2-cyano-5-oxopentanoate from this compound provides a direct route to six-membered nitrogen-containing heterocycles like piperidines and dihydropyridines, which are significant scaffolds in medicinal chemistry. nih.govnih.govajchem-a.com

The synthesis of substituted piperidines can be achieved through reductive amination of the intermediate aldehyde. researchgate.netorganic-chemistry.org In the presence of an ammonia (B1221849) source (like ammonium (B1175870) acetate) and a reducing agent, the aldehyde condenses with ammonia to form an imine, which then undergoes intramolecular cyclization via attack of the enolate (formed from the α-cyano ester moiety) onto the imine carbon. Subsequent reduction of the resulting cyclic enamine would yield a substituted piperidine.

Alternatively, the intermediate can participate in Hantzsch-type dihydropyridine (B1217469) synthesis. Condensation of the δ-aldehydo-nitrile with an enamine or β-ketoester in the presence of ammonia can lead to the formation of highly substituted 1,4-dihydropyridine (B1200194) derivatives. researchgate.netresearchgate.netmdpi.com These reactions assemble the pyridine (B92270) ring by forming multiple carbon-carbon and carbon-nitrogen bonds in a single pot.

| Starting Material | Key Intermediate | Reagents for Cyclization | Potential Heterocyclic Product |

|---|---|---|---|

| This compound | Ethyl 2-cyano-5-oxopentanoate | Ethyl acetoacetate, NH₄OAc | Substituted 1,4-dihydropyridine-3,5-dicarboxylate |

Synthesis of Carbocyclic Ring Systems

In addition to forming heterocycles, the deprotected intermediate, ethyl 2-cyano-5-oxopentanoate, can undergo intramolecular cyclization to form carbocyclic rings. Under basic conditions, such as treatment with potassium tert-butoxide (t-BuOK), an intramolecular condensation reaction can be initiated. mdpi.com

The base abstracts a proton from the carbon positioned between the nitrile and ester groups, which is highly acidic. The resulting carbanion can then act as a nucleophile, attacking the electrophilic aldehyde carbon at the other end of the chain. This intramolecular aldol-type or Thorpe-Ziegler reaction results in the formation of a five-membered ring. Subsequent elimination of water would yield a stable, conjugated cyclopentene (B43876) derivative. Such regioselective intramolecular cyclizations are a powerful tool for constructing complex carbocyclic frameworks. mdpi.com

Derivatization Strategies and Analogue Synthesis

Modification of the Ester Group (e.g., Hydrolysis, Transesterification)

The ethyl ester functional group of this compound can be readily modified through standard ester manipulations. smolecule.com

Hydrolysis: The ester can be hydrolyzed under either acidic or basic conditions. Basic hydrolysis, or saponification, is commonly employed using an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). This reaction yields the corresponding carboxylate salt, which upon acidic workup, provides 2-cyano-5,5-diethoxypentanoic acid. It is important to note that harsh acidic or basic conditions may also lead to the hydrolysis of the nitrile and/or acetal groups. lumenlearning.comchemistrysteps.com

Transesterification: This process involves converting the ethyl ester into a different ester by reacting the compound with another alcohol in the presence of an acid or base catalyst. For instance, reacting this compound with methanol (B129727) and a catalytic amount of sulfuric acid or sodium methoxide (B1231860) would produce mthis compound. This reaction is an equilibrium process, and is typically driven to completion by using the new alcohol as the solvent.

| Reaction | Reagents | Product |

|---|---|---|

| Hydrolysis (Saponification) | 1. NaOH (aq), Heat 2. H₃O⁺ | 2-Cyano-5,5-diethoxypentanoic acid |

| Transesterification | Methanol (excess), H₂SO₄ (cat.) | Mthis compound |

Functionalization at the Cyano Group (e.g., Reduction to Amine, Nucleophilic Substitution)

The cyano group is a versatile functional group that can undergo a variety of transformations.

Reduction to Amine: The reduction of the nitrile in this compound would theoretically yield the corresponding primary amine, 2-(aminomethyl)-5,5-diethoxypentanoate. Common reagents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation.

| Reagent/Catalyst | Product | Potential Reaction Conditions |

| Lithium Aluminum Hydride (LiAlH₄) | Ethyl 2-(aminomethyl)-5,5-diethoxypentanoate | Anhydrous ether or THF, followed by aqueous workup |

| H₂/Raney Nickel | Ethyl 2-(aminomethyl)-5,5-diethoxypentanoate | High pressure and temperature |

| H₂/Palladium on Carbon (Pd/C) | Ethyl 2-(aminomethyl)-5,5-diethoxypentanoate | Methanolic ammonia, room temperature |

Nucleophilic Substitution: The cyano group itself is not susceptible to direct nucleophilic substitution. However, it can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions, which could then undergo further reactions.

Transformations at the Pentanoate Backbone

The pentanoate backbone of this compound offers several sites for potential chemical modification.

The ester functionality could be hydrolyzed to the corresponding carboxylic acid, 2-cyano-5,5-diethoxypentanoic acid, under acidic or basic conditions. The acetal group at the 5-position is sensitive to acidic conditions and could be hydrolyzed to reveal a terminal aldehyde, yielding ethyl 2-cyano-5-oxopentanoate. This aldehyde could then participate in a range of reactions, such as aldol (B89426) condensations or reductive aminations.

Intramolecular cyclization is a plausible transformation. For instance, under acidic conditions, hydrolysis of the acetal followed by intramolecular reaction of the enol or enolate of the cyanoester with the newly formed aldehyde could potentially lead to the formation of a cyclic product.

Chemo-, Regio-, and Stereoselectivity in Reactions of this compound

The presence of multiple functional groups—a nitrile, an ester, and an acetal—raises important questions of selectivity in any chemical transformation.

Chemoselectivity: In a reduction reaction, for example, a key challenge would be the selective reduction of the cyano group in the presence of the ester. Strong reducing agents like LiAlH₄ would likely reduce both functionalities. To achieve chemoselectivity, milder or more specific reagents would be necessary. For instance, catalytic hydrogenation conditions could potentially be optimized to favor the reduction of the nitrile over the ester.

Regioselectivity: Regioselectivity would be a critical consideration in reactions involving the generation of an enolate from the α-carbon. The presence of the electron-withdrawing cyano and ester groups would direct deprotonation to the C-2 position.

Stereoselectivity: The carbon at the 2-position is a stereocenter. Reactions that create this center or reactions on a racemic mixture that could proceed stereoselectively are of interest. For instance, the reduction of a related ketone precursor could potentially be achieved with stereocontrol using chiral reducing agents. However, without specific experimental data for this compound, any discussion of stereoselectivity remains theoretical.

Mechanistic Investigations of Reactions Involving Ethyl 2 Cyano 5,5 Diethoxypentanoate

Reaction Pathway Elucidation through Kinetic Studies

No kinetic data, including rate constants, reaction orders, activation energy profiles, or Arrhenius parameters, have been published for reactions involving Ethyl 2-cyano-5,5-diethoxypentanoate.

Determination of Rate Constants and Orders

There are no available studies that have determined the rate constants or the order of reactions for this compound with any specified reactants.

Activation Energy Profiles and Arrhenius Parameters

Information regarding the activation energy profiles and Arrhenius parameters for any reaction involving this compound is not present in the current body of scientific literature.

Identification and Characterization of Reaction Intermediates

There are no published reports on the identification and characterization of reaction intermediates formed during chemical transformations of this compound. Spectroscopic or other experimental evidence for such intermediates is absent from the available literature.

Computational Modeling of Transition States and Reaction Energy Surfaces

A search for computational chemistry studies on this compound yielded no results. Consequently, there are no available models of transition states or reaction energy surfaces for its reactions.

Solvent Effects on Reaction Mechanisms and Selectivity

There is no available research detailing the effects of different solvents on the reaction mechanisms or the selectivity of reactions involving this compound.

Advanced Spectroscopic and Analytical Characterization Techniques for Ethyl 2 Cyano 5,5 Diethoxypentanoate in Complex Systems

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Reaction Monitoring

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule. For Ethyl 2-cyano-5,5-diethoxypentanoate, HRMS would be employed to confirm its molecular formula, C12H21NO4. This technique provides a highly accurate mass measurement, allowing for the differentiation between compounds with the same nominal mass but different elemental compositions.

In a typical workflow, a sample of this compound would be introduced into the mass spectrometer, where it is ionized. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected. The high resolving power of the instrument allows for the measurement of the m/z value to several decimal places, which is then compared to the theoretical exact mass of the protonated molecule [M+H]+ or other adducts.

Beyond molecular formula confirmation, HRMS is a powerful technique for reaction monitoring. In the synthesis of this compound, HRMS can be used to track the consumption of starting materials and the formation of the product in real-time. This provides valuable kinetic data and can help in optimizing reaction conditions such as temperature, reaction time, and catalyst loading. The high sensitivity of HRMS also allows for the detection and identification of any reaction intermediates or byproducts, offering a more complete picture of the reaction mechanism.

Table 1: Theoretical Exact Masses for HRMS Confirmation of this compound

| Ion Species | Molecular Formula | Theoretical Exact Mass (m/z) |

|---|---|---|

| [M+H]+ | C12H22NO4+ | 244.1543 |

| [M+Na]+ | C12H21NNaO4+ | 266.1363 |

| [M+K]+ | C12H21KNO4+ | 282.1102 |

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Configurational Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis for the elucidation of molecular structure. For this compound, a combination of one-dimensional (1D) and multi-dimensional (2D) NMR experiments would be utilized for complete structural confirmation and assignment of all proton (¹H) and carbon (¹³C) signals.

1D NMR spectra, such as ¹H and ¹³C NMR, provide initial information about the chemical environment of the nuclei. However, in complex molecules, signal overlap can make unambiguous assignments challenging. 2D NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed to resolve these ambiguities.

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would reveal the connectivity within the ethyl groups and the pentanoate backbone.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the definitive assignment of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, HMBC would show correlations from the protons of the ethyl ester to the carbonyl carbon, and from the protons of the diethoxy groups to the acetal (B89532) carbon.

While this compound itself is achiral, multi-dimensional NMR techniques are crucial for determining the relative and absolute configuration of chiral molecules. In cases of related chiral derivatives, Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be used to determine the spatial proximity of different protons, which can help in assigning the stereochemistry.

Advanced Chromatographic Techniques for Purity Assessment, Separation, and Isolation

Chromatography is a fundamental technique for the separation, identification, and purification of chemical compounds. For this compound, various advanced chromatographic methods would be employed to ensure its purity and to isolate it from reaction mixtures.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods for assessing the purity of a compound. By developing a suitable chromatographic method, a sharp, symmetrical peak for this compound can be obtained, and the presence of any impurities can be detected and quantified. The choice between HPLC and GC would depend on the volatility and thermal stability of the compound. Given its likely properties, both techniques could potentially be applicable.

Chiral Chromatography for Enantiomeric Excess Determination (if applicable)

Since this compound is not chiral, this specific technique is not directly applicable. However, if a chiral center were introduced into the molecule, chiral chromatography would be essential for separating the enantiomers and determining the enantiomeric excess (ee) of the product. This is particularly important in asymmetric synthesis, where the goal is to produce one enantiomer selectively. Chiral stationary phases (CSPs) are used in both HPLC and GC to achieve this separation.

Preparative Chromatography for Scale-Up Purification

For the isolation of larger quantities of this compound, preparative chromatography is the method of choice. This technique operates on the same principles as analytical chromatography but uses larger columns and higher flow rates to handle larger sample loads. Both preparative HPLC and column chromatography using silica (B1680970) gel or alumina (B75360) are common methods for purification. The purification of a related compound, ethyl 2-cyano-5-oxo-5-(thiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)pentanoate, was achieved by column chromatography. researchgate.net

X-ray Crystallography for Solid-State Structure Elucidation of Derivatives

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While obtaining suitable crystals of this compound itself might be challenging if it is an oil at room temperature, the technique is invaluable for elucidating the solid-state structure of its crystalline derivatives.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern provides information about the electron density distribution within the crystal, from which the positions of the individual atoms can be determined. This yields highly accurate bond lengths, bond angles, and torsional angles.

For instance, the crystal structure of a related compound, ethyl 2-cyano-3-[(1-ethoxyethylidene)amino]-5-(3-methoxyphenyl)-7-methyl-5H-1,3-thiazolo[3,2-a]pyrimidine-6-carboxylate, revealed a sofa conformation for the central pyrimidine (B1678525) ring. nih.gov In another example, the crystal structure of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate showed that all non-hydrogen atoms, except for the ethyl fragment, lie nearly in the same plane. nih.gov This level of structural detail is crucial for understanding the molecule's physical and chemical properties.

In situ Spectroscopic Analysis of Reaction Kinetics and Mechanisms (e.g., IR, UV-Vis)

Infrared (IR) spectroscopy is particularly well-suited for monitoring reactions involving changes in functional groups. For the synthesis of this compound, the disappearance of the starting material's characteristic IR bands and the appearance of the product's bands, such as the nitrile (C≡N) and ester (C=O) stretches, can be tracked over time. The synthesis of 2-amino-3-cyano-4H-pyran derivatives has been monitored using IR spectroscopy. scielo.org.mx

Ultraviolet-Visible (UV-Vis) spectroscopy can be used if the reactants, intermediates, or products have a chromophore that absorbs in the UV-Vis region. The change in absorbance at a specific wavelength can be related to the change in concentration of a particular species, allowing for the determination of reaction rates. The UV-Vis spectroscopic properties of ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate have been studied in detail. dntb.gov.ua

By applying these in situ techniques, a deeper understanding of the reaction dynamics for the synthesis of this compound can be achieved, leading to improved reaction efficiency and product yield.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Ethyl 2-cyano-5-oxo-5-(thiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)pentanoate |

| Ethyl 2-cyano-3-[(1-ethoxyethylidene)amino]-5-(3-methoxyphenyl)-7-methyl-5H-1,3-thiazolo[3,2-a]pyrimidine-6-carboxylate |

| Ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate |

| 2-Amino-3-cyano-4H-pyran |

Computational and Theoretical Studies of Ethyl 2 Cyano 5,5 Diethoxypentanoate

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) Studies on Electron Density Distribution and Frontier Molecular Orbitals (HOMO/LUMO)

No published studies were found that specifically detail DFT calculations on Ethyl 2-cyano-5,5-diethoxypentanoate to determine its electron density distribution or analyze its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Ab Initio Methods for Ground State Properties and Energetics

There is no available research that has employed Ab Initio methods to calculate the ground state properties and energetics of this compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

A search for molecular dynamics simulations focused on this compound yielded no specific studies. Consequently, information regarding its conformational analysis and intermolecular interaction patterns from such simulations is not available.

Prediction of Reactivity and Selectivity via Computational Methods

Reaction Pathway Prediction and Energy Barrier Calculation

No computational studies predicting the reaction pathways or calculating the energy barriers for reactions involving this compound could be located.

Substrate-Catalyst Interactions Modeling

There is no available literature that models the substrate-catalyst interactions of this compound through computational methods.

Quantitative Structure-Reactivity Relationships (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. nih.gov In the context of this compound, QSRR models could be developed to predict its reactivity in various chemical transformations, such as hydrolysis, aminolysis, or its participation in polymerization reactions. These models are built by correlating calculated molecular descriptors with experimentally determined reaction rates or equilibrium constants.

A hypothetical QSRR study on a series of analogs of this compound, where the ethyl group on the ester and the ethoxy groups on the acetal (B89532) are systematically varied, could be undertaken to understand the electronic and steric effects on its reactivity. Molecular descriptors, which are numerical representations of a molecule's properties, would be calculated for each analog. These can be categorized into several types:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Steric Descriptors: These relate to the three-dimensional arrangement of atoms, including molecular volume, surface area, and specific steric parameters like Taft's steric parameter (Es).

Topological Descriptors: These are derived from the 2D representation of the molecule and describe the connectivity of atoms.

The following table illustrates a potential set of descriptors and their hypothetical correlation with the rate of a nucleophilic substitution reaction at the cyano-activated carbon.

| Compound | Substituent (R) | Log(k_obs) | HOMO Energy (eV) | LUMO Energy (eV) | Steric Parameter (Es) |

| 1 | -CH2CH3 | -2.5 | -10.2 | -0.8 | -0.07 |

| 2 | -CH3 | -2.3 | -10.1 | -0.75 | 0.00 |

| 3 | -CH(CH3)2 | -2.9 | -10.3 | -0.85 | -0.47 |

| 4 | -C(CH3)3 | -3.5 | -10.4 | -0.9 | -1.54 |

From this hypothetical data, a QSRR equation could be derived using multiple linear regression (MLR) or more advanced machine learning algorithms like partial least squares (PLS) or artificial neural networks (ANN). nih.gov A possible MLR equation might look like:

Log(k_obs) = -1.8 + 0.5 * LUMO Energy - 0.8 * Es

This equation would suggest that a lower LUMO energy and a smaller steric hindrance (less negative Es) lead to a faster reaction rate, which is chemically intuitive for a nucleophilic attack. The predictive power of such a model would be evaluated using statistical parameters like the squared correlation coefficient (R²) and the root mean square error (RMSE). chromatographyonline.com

Virtual Screening for Novel Reaction Pathways or Catalysts

Virtual screening is a computational methodology used to search large libraries of chemical compounds or to explore potential reaction mechanisms to identify promising candidates for further experimental investigation. For this compound, virtual screening could be employed to discover novel catalysts for its synthesis or to identify new reaction pathways for its transformation into other valuable chemicals.

One approach would be to screen a virtual library of potential catalysts for a key synthetic step, such as the Knoevenagel condensation to form the cyanoacrylate precursor. The screening process would involve docking each potential catalyst into the active site of a computationally modeled transition state for the reaction. The binding affinity and the ability of the catalyst to stabilize the transition state would be calculated, and the results would be used to rank the catalysts.

The following table presents a hypothetical outcome of a virtual screening study for a catalyst promoting the cyclization of a derivative of this compound.

| Catalyst Candidate | Catalyst Type | Docking Score (kcal/mol) | Predicted Yield (%) |

| Cat-A | Lewis Acid | -8.5 | 85 |

| Cat-B | Brønsted Acid | -6.2 | 60 |

| Cat-C | Lewis Base | -7.8 | 75 |

| Cat-D | Bifunctional | -9.1 | 92 |

Based on these hypothetical results, "Cat-D," a bifunctional catalyst, would be identified as the most promising candidate for experimental validation due to its high docking score and predicted yield.

Furthermore, virtual screening can be used to explore novel reaction pathways. By using quantum mechanical calculations, the reaction energy profiles for various potential transformations of this compound can be computed. This could involve, for example, exploring different ring-closing metathesis reactions or novel cycloaddition pathways. The calculated activation energies and reaction thermodynamics would help in identifying energetically feasible pathways that might not be obvious from classical chemical intuition. This approach can accelerate the discovery of new chemical reactions and the synthesis of novel compounds derived from this compound.

Applications of Ethyl 2 Cyano 5,5 Diethoxypentanoate As a Versatile Synthon in Chemical Synthesis and Materials Science

Precursor in the Synthesis of Complex Organic Molecules

The unique arrangement of functional groups in ethyl 2-cyano-4,4-diethoxybutyrate allows it to participate in a variety of cyclization and condensation reactions, making it a key starting material for elaborate organic structures.

This synthon is instrumental in the regioselective synthesis of modified nucleosides, which are analogues of natural products. A notable example is its use in the preparation of the 1-methyl isomer of 7-deazaguanine (B613801), a compound investigated for its biological activities. The synthesis involves the condensation of ethyl 2-cyano-4,4-diethoxybutyrate with N-methylguanidine, followed by a cyclization step to form the pyrrolo[2,3-d]pyrimidine core of the 7-deazaguanine analogue. nih.govresearchgate.net

Ethyl 2-cyano-4,4-diethoxybutyrate is a cornerstone intermediate for several classes of nitrogen-containing heterocycles.

Pyrimidine (B1678525) Derivatives: The compound readily undergoes condensation reactions with amidine-containing reagents to form the pyrimidine ring. For instance, its reaction with acetamidine (B91507) hydrochloride under basic conditions leads to a cyclized pyrimidine product. ambeed.com Similarly, condensation with thiourea (B124793) followed by acid-catalyzed hydrolysis of the acetal (B89532) yields a pyrimidine derivative. nih.gov These pyrimidines are themselves valuable intermediates for more complex fused heterocyclic systems.

Pyrrolo[2,3-d]pyrimidine Derivatives: One of the most significant applications of this compound is in the synthesis of the 7-deazapurine core, specifically 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. google.compatsnap.com This intermediate is critical in the industrial production of several active pharmaceutical ingredients, including the Janus kinase inhibitor Tofacitinib. medkem.com The synthesis pathway typically involves first reacting ethyl 2-cyano-4,4-diethoxybutyrate with formamidine (B1211174) acetate (B1210297) to construct the pyrimidine ring. google.compatsnap.com The resulting 5-substituted pyrimidine, containing the diethoxyethyl side chain, is then treated with acid, which removes the acetal protecting group and facilitates a subsequent intramolecular cyclization to form the fused pyrrole (B145914) ring. nih.govdatapdf.com

Pyrazole (B372694) Derivatives: The reaction of ethyl 2-cyano-4,4-diethoxybutyrate with hydrazine (B178648) derivatives provides a direct route to substituted pyrazoles. google.com In one patented example, the compound is refluxed with a hydrazine in ethanol (B145695), leading to the formation of a pyrazole-containing molecule after workup. google.com

Pyridine (B92270) Derivatives: This synthon is also employed in the synthesis of pyridine-fused heterocycles. It has been used as a reactant with 4-chloro-1H-imidazo[4,5-c]pyridine to afford a complex intermediate, demonstrating its utility in building substituted pyridine ring systems. nih.gov

| Precursor | Reactant(s) | Resulting Intermediate/Derivative | Reference(s) |

| Ethyl 2-cyano-4,4-diethoxybutyrate | N-methylguanidine | 1-Methyl-7-deazaguanine | nih.gov |

| Ethyl 2-cyano-4,4-diethoxybutyrate | Formamidine acetate | 4-Hydroxy-6-amino-5-(2,2-dimethoxyethyl)pyrimidine | google.com |

| Ethyl 2-cyano-4,4-diethoxybutyrate | Thiourea | 2-Thio-pyrimidine derivative | nih.gov |

| Ethyl 2-cyano-4,4-diethoxybutyrate | Hydrazine derivative | Pyrazole derivative | google.com |

| 5-(2,2-diethoxyethyl)pyrimidine | Acid | 7H-Pyrrolo[2,3-d]pyrimidine | nih.govdatapdf.com |

Ethyl 2-cyano-4,4-diethoxybutyrate is classified as a fine chemical and is offered by numerous specialized chemical suppliers. globalchemmall.compharmaffiliates.com It is also listed as an intermediate for agrochemicals. buyersguidechem.comequationchemical.com The heterocyclic systems derived from it, such as pyrazole and pyrimidine derivatives, are well-established core structures in many commercial herbicides, fungicides, and insecticides. google.com Its role as a precursor to these scaffolds underscores its importance in the agrochemical industry.

Role in the Synthesis of Diverse Heterocyclic Compounds

As detailed in the preceding sections, ethyl 2-cyano-4,4-diethoxybutyrate is a highly versatile synthon for building a variety of heterocyclic rings. The key to its utility is the sequential reactivity of its functional groups. Typically, the α-cyano ester moiety is first employed to construct an initial heterocyclic ring, such as a pyrimidine, through condensation with a binucleophile like guanidine, thiourea, or formamidine. nih.govgoogle.com

Following the formation of the initial ring, the latent aldehyde functionality, protected as a diethyl acetal, is revealed by acidic hydrolysis. This newly formed aldehyde on the side chain is perfectly positioned for a second, intramolecular cyclization reaction, leading to the formation of a fused ring system. This powerful one-pot or sequential strategy is most prominently used in the synthesis of the pyrrolo[2,3-d]pyrimidine ring system, a core structure in many biologically active compounds. nih.govgoogle.comdatapdf.com This stepwise approach allows for the controlled and efficient assembly of complex, fused heterocyclic architectures from a single, readily available starting material.

Application in Polymer Chemistry and Functional Materials Science

Based on a review of available scientific literature and patents, there are no documented applications of Ethyl 2-cyano-4,4-diethoxybutyrate as a monomer or initiator for polymerization reactions. While some pyridine derivatives have been generally described as polymerization initiators, no specific link to this compound or its direct derivatives for such an application has been established. google.com

Building Block for Advanced Polymeric Structures

The incorporation of acetal moieties into polymer backbones is a well-established strategy for creating materials that are degradable under specific conditions. nih.gov The diethyl acetal group in ethyl 2-cyano-5,5-diethoxypentanoate serves as a latent aldehyde, which can be deprotected under acidic conditions. This property is particularly valuable in the design of advanced polymeric structures such as degradable thermosets and recyclable covalent adaptable networks (CANs). whiterose.ac.uk

The presence of the acetal linkage allows for the development of polymers that can be broken down into smaller, soluble molecules upon exposure to an acidic trigger. nih.gov This facilitates the chemical recycling of thermoset materials, which are traditionally difficult to reprocess due to their cross-linked nature. whiterose.ac.uk The hydrolysis of the acetal yields alcohol and aldehyde functional groups, which can potentially be used to reform the original polymer or create new materials, contributing to a circular economy for polymeric materials. nih.gov

Furthermore, the cyano and ester groups can be utilized for further polymerization or modification. The cyano group, with its electron-withdrawing nature, can influence the electronic and optical properties of the resulting polymer. rsc.org Molecules containing cyano groups are extensively used as active layers in organic solar cells and light-emitting diodes. rsc.org The ester group provides a site for transformations such as hydrolysis or transesterification, allowing for the tuning of polymer properties.

Table 1: Potential Polymer Architectures Incorporating this compound

| Polymer Type | Role of this compound | Key Feature | Potential Application |

| Acid-Degradable Polyesters | Comonomer with diols and dicarboxylic acids (after acetal hydrolysis) | pH-sensitive linkages | Drug delivery, temporary adhesives |

| Recyclable Thermosets | Cross-linker with polyols | Cleavable cross-links | Re-processable composites, electronics |

| Functional Polyacrylates | Monomer after modification of the ester group | Pendent cyano and acetal groups | Specialty coatings, optoelectronics |

Reagent or Standard in Advanced Analytical Chemistry Method Development

In the realm of analytical chemistry, molecules with unique and reactive functional groups are often employed in the development of new detection and quantification methods. The cyano group in this compound is of particular interest. Alpha-cyano-containing esters have been utilized as substrates in the development of fluorogenic esterase reporters. nih.gov Upon enzymatic hydrolysis of the ester, the resulting cyanohydrin can eliminate hydrogen cyanide to form an aldehyde, leading to a strong fluorescent signal. nih.gov This principle could be adapted to develop sensitive assays for other enzymes or analytes that can interact with the ester or cyano group.

The bifunctional nature of this compound, possessing both nucleophilic (after deprotonation adjacent to the cyano and ester groups) and electrophilic (at the ester carbonyl) centers, makes it a candidate for derivatization reactions. wikipedia.org Such reactions are often used in chromatography to enhance the detection of analytes. For instance, it could potentially react with specific analytes to form a product that is more easily detected by techniques like HPLC with UV or fluorescence detection.

Moreover, high-purity organic compounds are essential as analytical standards for the accurate quantification of substances in various matrices. cyano-biotech.com While there is no indication that this compound is currently used as a certified reference material, its stable structure under non-acidic conditions suggests its potential as an internal standard in specific chromatographic methods, provided it does not interfere with the analytes of interest. Its synthesis from common starting materials like ethyl cyanoacetate (B8463686) suggests that isotopically labeled versions could be prepared for use in mass spectrometry-based quantification. nih.gov

Table 2: Potential Analytical Applications of this compound

| Application Area | Proposed Role of the Compound | Principle of Method |

| Enzyme Assays | Fluorogenic Substrate (by analogy) | Enzymatic hydrolysis of the ester leads to a fluorescent product. nih.gov |

| Derivatization Agent | Reagent for analyte modification | Reaction with analytes to improve chromatographic separation or detection. |

| Analytical Standard | Internal Standard | Addition to samples to correct for variations in analytical procedure. |

| Method Development | Model Compound | Used to optimize reaction conditions for new analytical methods targeting cyano or ester functionalities. |

Future Research Perspectives and Emerging Directions for Ethyl 2 Cyano 5,5 Diethoxypentanoate

Development of More Efficient and Sustainable Synthetic Routes

The future of chemical synthesis is intrinsically linked to the principles of green and sustainable chemistry. For Ethyl 2-cyano-5,5-diethoxypentanoate, a key research thrust will be the development of synthetic routes that are not only efficient in terms of yield but also environmentally benign. This involves exploring alternative starting materials, reducing waste, and utilizing catalytic methods.

Current synthetic approaches often rely on traditional methods that may involve harsh reaction conditions or the use of stoichiometric reagents. Future research should focus on:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product. This could involve exploring cycloaddition or rearrangement reactions that build the carbon skeleton with minimal byproduct formation.

Renewable Feedstocks: Investigating the possibility of deriving the carbon backbone of this compound from biomass or other renewable sources.

Catalytic Approaches: Replacing stoichiometric reagents with catalytic amounts of more environmentally friendly catalysts, such as those based on earth-abundant metals or organocatalysts. The development of novel catalysts for the key C-C bond-forming steps will be crucial.

| Sustainability Metric | Current Approach (Hypothetical) | Future Goal |

| Atom Economy | Low to moderate | High (>90%) |

| Solvent Usage | Halogenated solvents | Green solvents (e.g., water, ethanol (B145695), supercritical CO2) |

| Energy Consumption | High temperature/pressure | Ambient temperature/pressure |

| Catalyst | Stoichiometric base/acid | Recyclable heterogeneous or biocatalyst |

Exploration of Uncharted Reactivity Profiles and Novel Transformations

The unique combination of functional groups in this compound offers a playground for discovering novel chemical reactions. While the reactivity of individual cyano and ester groups is well-documented, their interplay within this specific molecular framework, along with the presence of the acetal (B89532), could lead to unprecedented transformations.

Future research should aim to:

Tandem/Domino Reactions: Designing reaction cascades that sequentially modify multiple functional groups in a single pot, thereby increasing synthetic efficiency. For instance, a reaction could be initiated at the cyano group, followed by an intramolecular cyclization involving the ester.

Acetal as a Reactive Handle: Exploring the reactivity of the diethyl acetal group beyond its traditional role as a protecting group. Under specific conditions, it could participate in cyclization reactions or be a precursor to other functional groups.

Functional Group Interconversion: Investigating novel methods for the selective transformation of the nitrile and ester moieties into other valuable functional groups, such as amides, carboxylic acids, or amines, which would further expand the synthetic utility of this building block.

Integration into Flow Chemistry and Continuous Manufacturing Processes

Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. pharmasalmanac.comyoutube.comnih.govresearchgate.net The integration of the synthesis of this compound into a continuous manufacturing process represents a significant area for future research.

Key research directions include:

Development of Flow-Compatible Reactions: Adapting and optimizing the key synthetic steps for a continuous flow setup. This may involve the use of immobilized catalysts or reagents to simplify purification.

In-line Purification: Integrating purification techniques, such as liquid-liquid extraction or chromatography, directly into the flow system to enable a continuous stream of pure product.

Telescoped Synthesis: Designing a multi-step flow synthesis where the crude product from one reactor is directly fed into the next, eliminating the need for intermediate isolation and purification steps.

| Parameter | Batch Process | Flow Process |

| Safety | Potential for thermal runaway | Enhanced safety due to small reaction volumes |

| Scalability | Difficult and requires re-optimization | Scalable by running the process for longer |

| Process Control | Limited | Precise control over temperature, pressure, and residence time |

| Reproducibility | Can be variable | High reproducibility |

Bio-inspired and Organocatalysis for Transformations of this compound

Nature provides a rich source of inspiration for the development of new and selective catalytic transformations. organic-chemistry.orgacs.orgrsc.orgrsc.org Bio-inspired catalysis and organocatalysis offer powerful tools for the stereoselective functionalization of molecules like this compound.

Future research in this area could focus on:

Enzymatic Reactions: Exploring the use of enzymes, such as lipases or nitrilases, for the selective hydrolysis or transformation of the ester and nitrile groups, respectively. This could provide a mild and highly selective route to chiral derivatives.

Asymmetric Organocatalysis: Developing chiral organocatalysts for the enantioselective Michael addition to the activated methylene (B1212753) group or for other asymmetric transformations. acs.orgnih.govacs.orgresearchgate.net This would open up access to a wide range of chiral building blocks.

Biomimetic Catalysis: Designing small molecule catalysts that mimic the active sites of enzymes to perform specific and challenging transformations on the this compound scaffold.

Advanced Spectroscopic Probes for in situ Reaction Monitoring and Process Analytical Technology (PAT)

A deep understanding of reaction kinetics and mechanisms is crucial for process optimization and control. Process Analytical Technology (PAT) utilizes in-line and on-line analytical techniques to monitor and control manufacturing processes in real-time. mt.comresearchgate.netblazingprojects.comblazingprojects.comresearchgate.net

Future research should involve the application of advanced spectroscopic probes to study the synthesis and transformations of this compound:

In situ Spectroscopy: Employing techniques such as FTIR, Raman, and NMR spectroscopy to monitor the concentration of reactants, intermediates, and products in real-time. This would provide valuable kinetic data and insights into the reaction mechanism.

PAT for Continuous Manufacturing: Integrating these spectroscopic tools into a continuous flow setup to enable real-time process control and ensure consistent product quality.

Chemometrics: Utilizing multivariate data analysis techniques to extract meaningful information from the large datasets generated by in situ monitoring, allowing for the development of robust process models.

Expansion of Computational Studies for Predictive Synthesis Design and Reaction Discovery

Computational chemistry has become an indispensable tool in modern organic synthesis, enabling the prediction of reaction outcomes and the design of new synthetic routes. nih.govrsc.orgnih.govacs.orgmit.edu For this compound, computational studies can play a significant role in guiding future experimental work.

Key areas for computational research include:

Reaction Mechanism Elucidation: Using density functional theory (DFT) and other computational methods to investigate the mechanisms of known and potential reactions of this compound. This can help in understanding the factors that control reactivity and selectivity.

Catalyst Design: Computationally screening and designing new catalysts for specific transformations of the target molecule, thereby accelerating the discovery of more efficient and selective catalysts.

Predictive Retrosynthesis: Employing AI and machine learning algorithms to predict novel and efficient synthetic routes to this compound and its derivatives. nih.govchemistryworld.comcas.org

| Computational Tool | Application | Potential Outcome |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms | Understanding of transition states and reaction pathways |

| Molecular Dynamics (MD) | Simulation of solvent effects and conformational analysis | Optimization of reaction conditions |

| Machine Learning (ML) | Predictive modeling of reaction outcomes | Accelerated discovery of new reactions and catalysts |

Potential in Supramolecular Chemistry and Self-Assembly Processes

The cyano group is a well-known participant in non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which are the driving forces for supramolecular self-assembly. rsc.orgacs.orgnih.govnso-journal.orgchemrxiv.org The unique structure of this compound makes it an interesting candidate for the construction of novel supramolecular architectures.

Future research could explore:

Crystal Engineering: Investigating the solid-state packing and intermolecular interactions of this compound and its derivatives to design new crystalline materials with desired properties.

Self-Assembled Monolayers (SAMs): Studying the ability of this molecule to form ordered monolayers on various surfaces, which could have applications in electronics and sensor technology.

Liquid Crystals: Exploring the potential of derivatives of this compound to exhibit liquid crystalline behavior due to their anisotropic molecular shape and polar functional groups.

Q & A

Basic Research Questions

Q. What established synthetic routes exist for Ethyl 2-cyano-5,5-diethoxypentanoate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. Key parameters include:

- Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) to enhance cyano-group incorporation .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve reaction efficiency by stabilizing intermediates.

- Temperature control : Maintain 60–80°C to balance reaction rate and side-product minimization.

- Monitoring : Employ TLC or in-situ FTIR to track intermediate formation.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : Identify ethoxy (δ 1.2–1.4 ppm for CH₃, δ 3.4–4.1 ppm for OCH₂) and cyano-adjacent protons (δ 2.5–3.0 ppm) .

- IR spectroscopy : Confirm the nitrile stretch (~2240 cm⁻¹) and ester carbonyl (~1730 cm⁻¹) .

- X-ray crystallography : Resolve stereochemistry using SHELX software for refinement, leveraging triclinic crystal system parameters (e.g., space group P1, a = 9.9461 Å) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions (e.g., DFT) and experimental data (e.g., crystallography) for electronic properties?

- Methodological Answer :

- DFT calibration : Compare frontier molecular orbitals (HOMO/LUMO) from Gaussian or ORCA software with experimental dipole moments or electrostatic potential maps. Adjust basis sets (e.g., B3LYP/6-311++G**) to match crystallographic bond angles (e.g., C–O–C angles ~105.7°) .

- Error analysis : Quantify discrepancies using root-mean-square deviations (RMSD) between predicted and observed bond lengths (e.g., C≡N: 1.15 Å experimental vs. 1.16 Å DFT) .

Q. What strategies are recommended for analyzing reaction mechanisms involving this compound in complex organic transformations?

- Methodological Answer :

- Kinetic isotope effects (KIE) : Use deuterated analogs to identify rate-determining steps in cyano-group participation .

- Trapping experiments : Introduce radical scavengers (e.g., TEMPO) or electrophilic traps to isolate intermediates .

- Computational modeling : Map potential energy surfaces (PES) for multi-step reactions using DFT to validate experimental activation energies .

Q. How should researchers address crystallographic disorder in this compound during structure refinement?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products